molecular formula C10H19BrOS B14248543 Ethanethioic acid, S-(8-bromooctyl) ester CAS No. 210686-25-2

Ethanethioic acid, S-(8-bromooctyl) ester

Cat. No.: B14248543
CAS No.: 210686-25-2
M. Wt: 267.23 g/mol
InChI Key: MFBDRINSWYDMDX-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-(8-bromooctyl) ester is a chemical compound with the molecular formula C10H19BrOS. It is characterized by the presence of a thioester functional group and a brominated octyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-(8-bromooctyl) ester typically involves the reaction of ethanethioic acid with 8-bromooctanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(8-bromooctyl) ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted ethanethioic acid esters.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethanethiol derivatives.

Scientific Research Applications

Ethanethioic acid, S-(8-bromooctyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S-(8-bromooctyl) ester involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the thioester group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-(2-bromoethyl) ester
  • Ethanethioic acid, S-(4-bromobutyl) ester
  • Ethanethioic acid, S-(6-bromohexyl) ester

Uniqueness

Ethanethioic acid, S-(8-bromooctyl) ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

210686-25-2

Molecular Formula

C10H19BrOS

Molecular Weight

267.23 g/mol

IUPAC Name

S-(8-bromooctyl) ethanethioate

InChI

InChI=1S/C10H19BrOS/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3

InChI Key

MFBDRINSWYDMDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCCCCCCBr

Origin of Product

United States

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